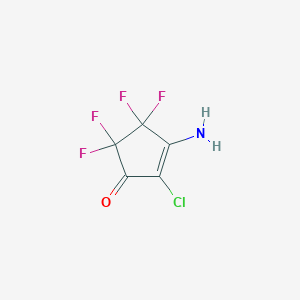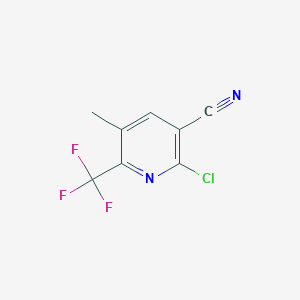
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% (2CM6TFN) is an organic compound that is used for various scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of 2CM6TFN is composed of a nitrile group, a methyl group, a trifluoromethyl group, and a chlorine atom. It is a colorless liquid, with a boiling point of 121°C and a melting point of -37°C.
作用机制
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% is a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a covalent bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% molecule acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.
Biochemical and Physiological Effects
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has no known biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms.
实验室实验的优点和局限性
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a relatively stable compound, with a boiling point of 121°C and a melting point of -37°C. Additionally, it is not known to be toxic or to have any other adverse effects on humans or other organisms.
The main limitation of 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% for use in lab experiments is that it is a relatively reactive compound and can react with other compounds under certain conditions. Therefore, it should be handled with care and stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
未来方向
The future directions for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% include further research into its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, research into its potential applications in the synthesis of various polymers, such as polyurethanes and polyesters, and its potential applications in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts could be explored. Further research into its mechanism of action and its biochemical and physiological effects could also be conducted. Finally, research into its potential applications in other areas, such as the synthesis of other compounds or the development of new catalysts, could be explored.
合成方法
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% can be synthesized by the reaction of 2-chloro-5-methylnicotinonitrile with trifluoromethylmagnesium bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
科学研究应用
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts.
属性
IUPAC Name |
2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-5(3-13)7(9)14-6(4)8(10,11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWDAPXACWKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




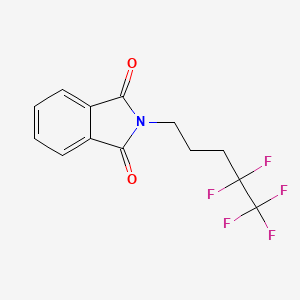


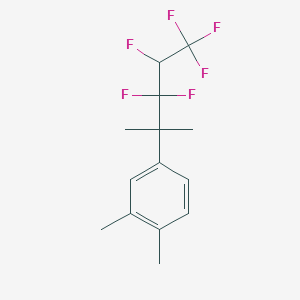



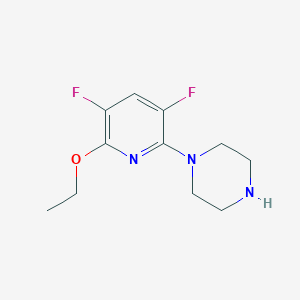
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
